![molecular formula C18H14ClN3O2 B2855971 4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide CAS No. 1445764-58-8](/img/structure/B2855971.png)
4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide” is an organic compound containing a benzamide group, a cyanomethyl group, and a chlorophenyl group . These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the cyanomethyl group might undergo reactions with nucleophiles, and the benzamide group might participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined through experimental testing .Applications De Recherche Scientifique
Hydrogen Bonding and Structural Analysis
Research on compounds structurally related to 4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide, such as various enaminones, has shown significant insights into hydrogen bonding and molecular structure. Studies on anticonvulsant enaminones have detailed their crystal structures, highlighting the sofa conformations of the cyclohexene rings and the importance of intermolecular N–H⋯O=C hydrogen bonds in forming infinite chains of molecules. These structural insights are critical for understanding the molecular interactions and stability of such compounds (Kubicki, Bassyouni, & Codding, 2000).
Anticonvulsant Activity and Structural-Activity Relationships
Further exploration into the anticonvulsant properties of enaminones related to 4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide has been conducted. These studies have not only assessed the anticonvulsant effectiveness of these compounds but also aimed to minimize toxicity through the development of newer analogs. Such research contributes to our understanding of structure-activity correlations, offering insights into how molecular modifications can influence therapeutic potential and safety profiles of these compounds (Scott et al., 1993).
Synthesis and Chemical Reactions
The synthesis and chemical behavior of related enaminone compounds have been thoroughly investigated, providing a foundation for developing new synthetic methodologies and understanding the reaction mechanisms of these complex molecules. For example, studies on the photochemical reactions of enamino ketones have revealed pathways to novel compounds through interactions with benzophenone, illustrating the diverse reactivity and potential for creating new molecules with unique properties (Tokumitsu & Hayashi, 1980).
Molecular Interactions and Crystallography
Research on sulfonamides structurally similar to 4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide has delved into molecular interactions within crystals and solutions. By solving the crystal structures of these compounds, scientists have gained valuable insights into the temperature dependencies of vapor pressure, solubility, and thermodynamic functions, which are crucial for understanding the physicochemical properties of drug molecules (Perlovich et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound could include further studies to understand its properties, potential applications, and mechanisms of action. It could also involve the development of new synthetic routes or the exploration of its use in various fields such as medicine or materials science .
Propriétés
IUPAC Name |
4-[(E)-3-[[(2-chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-15-4-2-1-3-14(15)16(11-20)22-17(23)10-7-12-5-8-13(9-6-12)18(21)24/h1-10,16H,(H2,21,24)(H,22,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSBBZUULQJKDW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)C=CC2=CC=C(C=C2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)/C=C/C2=CC=C(C=C2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{[(2-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


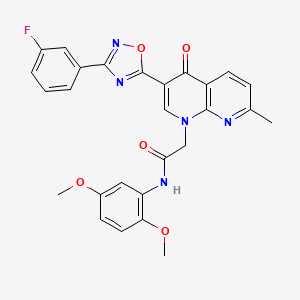
![N-methoxy-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2855895.png)
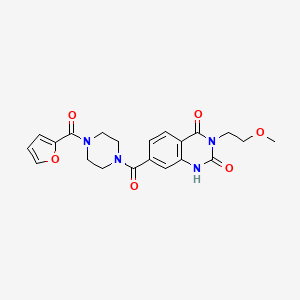
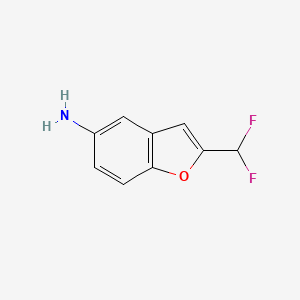
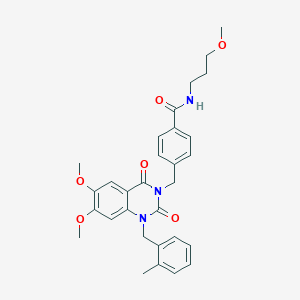
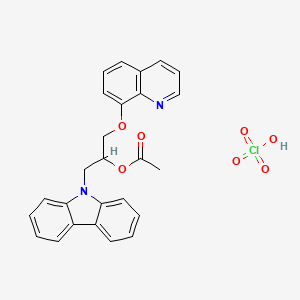

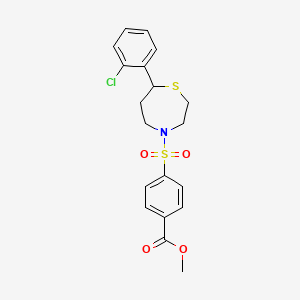
![N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2855902.png)


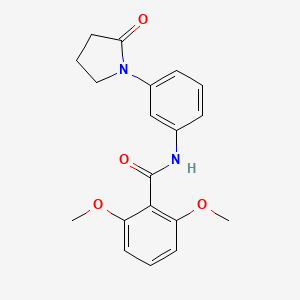
![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2855910.png)